Technical Monograph: Sodium 2,2-Difluoropropionate (CAS 1281943-34-7)
Technical Monograph: Sodium 2,2-Difluoropropionate (CAS 1281943-34-7)
Strategic Fluorination in Medicinal Chemistry: Synthesis, Utility, and Protocols [1][2]
Executive Summary
Sodium 2,2-difluoropropionate (CAS 1281943-34-7 ) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical development.[1][2] It serves as the stable salt form of 2,2-difluoropropionic acid, functioning as a critical reagent for introducing the 1,1-difluoroethyl group (–CF₂CH₃) into bioactive scaffolds.
This moiety acts as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, or carbonyl groups. Unlike its non-fluorinated analogs, the difluoroethyl group significantly alters the pKa of adjacent functional groups and blocks metabolic oxidation at the
Technical Specifications & Physicochemical Profile[1][2][3][4][5]
The sodium salt is preferred over the free acid (CAS 373-96-6) due to the latter's volatility and hygroscopicity. The salt provides a weighable, storable solid that can be used directly in aqueous coupling reactions or neutralized in situ.
| Parameter | Specification |
| Chemical Name | Sodium 2,2-difluoropropionate |
| CAS Number | 1281943-34-7 |
| Parent Acid CAS | 373-96-6 (2,2-Difluoropropionic acid) |
| Ethyl Ester CAS | 28781-85-3 (Ethyl 2,2-difluoropropionate) |
| Molecular Formula | C₃H₃F₂NaO₂ |
| Molecular Weight | 132.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, MeOH; sparingly soluble in non-polar organics.[2][3] |
| pKa (Parent Acid) | ~1.34 (Predicted) – Significantly more acidic than propionic acid (pKa 4.87) due to the electron-withdrawing fluorine atoms. |
| Storage | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
Synthesis & Preparation Methodologies
Researchers typically acquire this compound via two primary pathways: bulk hydrolysis of the ester or precision neutralization of the acid. The ester route is preferred for cost-efficiency and purity control.
Pathway A: Saponification of Ethyl 2,2-difluoropropionate (Recommended)
This method avoids the handling of the volatile and corrosive parent acid.
The Logic:
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Reagent Choice: Ethyl 2,2-difluoropropionate is commercially available and stable.
-
Base Selection: NaOH is used in stoichiometric equivalence. Excess base must be avoided to prevent defluorination or decomposition under harsh conditions, although the C-F bond in this position is relatively robust compared to
-fluoroacetates. -
Solvent System: Ethanol/Water ensures solubility of both the organic ester and the inorganic base, facilitating homogenous kinetics.
Pathway B: Neutralization of 2,2-Difluoropropionic Acid
Used when the acid is already on hand. Requires careful titration to ensure a neutral pH, as excess acid leads to hygroscopic clumps and excess base yields sodium hydroxide contamination.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of Sodium 2,2-difluoropropionate from its ethyl ester precursor.
Validated Experimental Protocol
Objective: Synthesis of 5.0 g of Sodium 2,2-difluoropropionate. Safety Note: Fluorinated organics can be toxic. Work in a fume hood. Wear nitrile gloves and safety glasses.
Step 1: Reaction Setup
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Dissolve Ethyl 2,2-difluoropropionate (5.22 g, 37.8 mmol) in Ethanol (20 mL) in a round-bottom flask.
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Cool the solution to 0°C using an ice bath. Causality: Cooling prevents potential side reactions or volatility issues during the exothermic addition of base.
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Prepare a solution of NaOH (1.51 g, 37.8 mmol, 1.0 eq) in Water (20 mL).
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Add the NaOH solution dropwise to the ester solution over 10 minutes.
Step 2: Reaction & Monitoring (Self-Validating Step)
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Allow the mixture to warm to Room Temperature (RT) naturally.
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Stir for 14 hours (overnight).
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Validation Checkpoint (TLC/NMR): Take a 50 µL aliquot, dry it, and run a ¹⁹F NMR in D₂O.
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Success Criteria: Disappearance of the ester signal (approx -105 to -110 ppm, triplet) and appearance of the salt signal (shifted slightly upfield/downfield depending on pH). If ester remains, add 0.1 eq NaOH and stir for 2 hours.
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Step 3: Isolation
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Concentrate the mixture under reduced pressure (Rotavap) at 40°C to remove Ethanol.
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The remaining aqueous solution can be lyophilized (freeze-dried) to yield the white powder.
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Why Lyophilization? Evaporating water by heat can lead to "bumping" or hard cakes. Freeze-drying yields a fluffy powder that is easier to weigh and dissolve later.
-
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Yield: Expect ~4.8–5.0 g (>95%).
Mechanism of Action: The "Fluorine Effect"
Sodium 2,2-difluoropropionate is not just a structural spacer; it is a functional tool for Lead Optimization .
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing the
-hydrogens of an ethyl group with fluorine renders the position inert to Cytochrome P450 oxidation. -
Lipophilicity Modulation: The difluoroethyl group is more lipophilic than a methyl group but less than a trifluoromethyl group, allowing precise tuning of LogP (membrane permeability).
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Conformational Locking: The gauche effect of fluorine can restrict the conformational freedom of the side chain, potentially locking the molecule into a more active binding conformation.
Bioisosteric Impact Diagram
Figure 2: Strategic replacement of ethyl groups with difluoroethyl moieties to enhance metabolic stability.
References
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Lead Sciences . (n.d.). Sodium 2,2-difluoropropionate Product Page. Retrieved January 30, 2026, from [Link]
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PubChem . (2025).[3] Ethyl 2,2-difluoropropanoate (Precursor Data). National Library of Medicine. Retrieved January 30, 2026, from [Link]
